(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid
Description
(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a sulfonyl group linked to a tetrahydrofuran (oxolane) moiety at the 3-position of the thiazolidine ring.
Properties
IUPAC Name |
(4S)-3-(oxolan-3-ylmethylsulfonyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S2/c11-9(12)8-4-16-6-10(8)17(13,14)5-7-1-2-15-3-7/h7-8H,1-6H2,(H,11,12)/t7?,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQNRTIASWJVCI-BRFYHDHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)N2CSCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1CS(=O)(=O)N2CSC[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the oxolan-3-ylmethylsulfonyl group via a sulfonylation reaction. The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides. Substitution reactions can result in a variety of functionalized thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising compound for further development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and other areas of industrial chemistry.
Mechanism of Action
The mechanism of action of (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiazolidine ring may also interact with biological membranes, affecting their function. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table compares key structural attributes of the target compound with analogs from the evidence:
Crystallographic and Conformational Differences
- Target Compound vs. (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic Acid : The latter adopts an envelope conformation in its crystal lattice, with the carboxylic acid group forming helical chains via O–H⋯N hydrogen bonds . In contrast, the sulfonyl group in the target compound may induce a more rigid or planar conformation due to its strong electron-withdrawing nature.
- Sulfonyl vs. Carbonyl Groups : The sulfonyl substituent in the target compound (C–SO₂–) is more polar and acidic than the carbonyl (C=O) group in the 4-chlorobenzoyl analog . This difference could enhance solubility in polar solvents or influence binding interactions in biological systems.
Electronic and Pharmacological Implications
- Hydrogen-Bonding Capacity: Compounds like the 3-chloro-4-hydroxyphenyl derivative exhibit additional H-bond donors/acceptors (e.g., –OH), which are absent in the target compound. This may reduce the latter’s ability to form extended crystal networks or interact with biological targets.
Research Findings and Limitations
- Biological Activity : highlights pharmacological research applications for related thiazolidines, but specific data on the target compound’s activity are lacking .
- Synthetic Challenges : The sulfonyl group’s introduction may require specialized reagents (e.g., sulfonating agents), contrasting with simpler substituents like methyl or aryl groups .
Biological Activity
The compound (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid can be represented as follows:
- Molecular Formula : C₈H₁₃NO₄S
- Molecular Weight : 205.26 g/mol
The compound features a thiazolidine ring, a carboxylic acid group, and a methanesulfonyl moiety attached to an oxolane ring, which contributes to its unique biological properties.
Antidiabetic Activity
Thiazolidine derivatives have been extensively studied for their antidiabetic effects. Research indicates that compounds similar to (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid can enhance insulin sensitivity and improve glucose metabolism. For instance, thiazolidinediones (TZDs), a class of antidiabetic drugs, exert their effects through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism .
Antioxidant Activity
The antioxidant potential of thiazolidine derivatives has been documented in various studies. The substitution patterns on the thiazolidine ring significantly influence their ability to scavenge free radicals. For example, certain derivatives have demonstrated enhanced activity against lipid peroxidation, indicating their potential as antioxidant agents .
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidine derivatives. In vitro assays revealed that specific compounds exhibit significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC₅₀ values for these compounds ranged from 5.1 to 22.08 µM, with some derivatives showing superior efficacy compared to standard chemotherapeutic agents like doxorubicin .
The biological activity of (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid may involve multiple mechanisms:
- PPAR Activation : Enhances insulin sensitivity and glucose uptake.
- Antioxidant Defense : Reduces oxidative stress by scavenging reactive oxygen species.
- Cell Cycle Arrest : Induces apoptosis in cancer cells through modulation of signaling pathways.
Study 1: Antidiabetic Effects in Animal Models
A study conducted on diabetic rats demonstrated that administration of thiazolidine derivatives led to significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and improved pancreatic function.
Study 2: Anticancer Efficacy in vitro
In a comparative study involving various thiazolidine derivatives, (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid exhibited potent cytotoxicity against MCF-7 cells with an IC₅₀ value of 5.10 µM. This was significantly lower than that of doxorubicin (IC₅₀ = 7.26 µM), indicating its potential as a novel anticancer agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
